molecular formula C14H13ClN4O B6423174 2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1081136-79-9

2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B6423174
CAS No.: 1081136-79-9
M. Wt: 288.73 g/mol
InChI Key: YBYHJPZMNDPASA-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, this compound interacts with calcium ion channels, affecting the influx of calcium ions into cells, which is essential for various cellular processes . These interactions highlight the compound’s potential as an anti-inflammatory and analgesic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation . It also affects the metabolic pathways by altering the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound inhibits cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory responses and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, it can cause toxicity, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . These interactions highlight the compound’s potential impact on overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For instance, it binds to albumin in the bloodstream, facilitating its transport to various tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be found in the nucleus, where it affects gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity within specific cellular compartments.

Preparation Methods

The synthesis of 2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can be compared with other pyridazinone derivatives such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide.

    Norflurazon: Another herbicide.

These compounds share the pyridazinone core structure but differ in their substituents, leading to varied pharmacological activities. The unique combination of substituents in this compound contributes to its distinct biological properties.

Properties

IUPAC Name

2-(2-chlorophenyl)-3,4,6-trimethylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c1-8-12-9(2)19(11-7-5-4-6-10(11)15)17-13(12)14(20)18(3)16-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYHJPZMNDPASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN(C(=O)C2=NN1C3=CC=CC=C3Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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